Kinetic vs. Thermodynamic Product Formation in Electrophilic Addition to 1,3-Butadiene
3,4-dibromo-1-butene is unequivocally identified as the kinetic product (1,2-addition) from the electrophilic addition of bromine to 1,3-butadiene, while its isomer, 1,4-dibromo-2-butene, is the thermodynamic product (1,4-addition). Under kinetic control at low temperatures (e.g., 0°C or -80°C), the formation of 3,4-dibromo-1-butene is favored due to a lower activation energy for its formation compared to the 1,4-addition pathway . Conversely, under thermodynamic control at higher temperatures (e.g., 40°C or +80°C), the more stable 1,4-dibromo-2-butene is the major product [1]. This fundamental distinction dictates reaction conditions for selective synthesis.
| Evidence Dimension | Reaction Pathway and Control Type |
|---|---|
| Target Compound Data | Kinetic Product (1,2-addition), favored at low temperatures |
| Comparator Or Baseline | 1,4-dibromo-2-butene: Thermodynamic Product (1,4-addition), favored at higher temperatures |
| Quantified Difference | Qualitative distinction in reaction control; at 0°C the 1,4-product yield is ~30%, while at 40°C it is ~85% for HBr addition (analogous system) [1]. |
| Conditions | Electrophilic addition of Br2 to 1,3-butadiene; product ratio is temperature-dependent. |
Why This Matters
This knowledge is critical for synthetic chemists to select the appropriate reaction temperature to maximize the yield of the desired dibromobutene isomer.
- [1] LibreTexts. (2015). 14.10: Electrophilic Addition- 1,2- Versus 1,4-Addition. View Source
